molecular formula C19H19NO4S2 B3010527 methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate CAS No. 2034298-63-8

methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate

Cat. No.: B3010527
CAS No.: 2034298-63-8
M. Wt: 389.48
InChI Key: XDBIXQCWXRWVCH-UHFFFAOYSA-N
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Description

Methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate is a sulfamoyl benzoate derivative featuring a benzo[b]thiophene moiety. Its structure comprises a central benzoate ester linked to a sulfamoyl group (–SO₂NH–) substituted with a 1-(benzo[b]thiophen-3-yl)propan-2-yl chain. The ester group at the para position of the benzene ring enhances lipophilicity, while the sulfamoyl group may confer bioactivity, such as enzyme inhibition or receptor modulation.

Synthesis likely involves sulfamoylation of methyl 4-aminobenzoate followed by coupling with a functionalized benzo[b]thiophene-propan-2-yl intermediate. Characterization via spectral methods (e.g., IR, NMR, MS) would confirm key functional groups:

  • IR: Ester C=O stretch (~1700 cm⁻¹), sulfamoyl S=O asymmetric/symmetric stretches (1150–1350 cm⁻¹), and NH stretch (~3300 cm⁻¹).
  • NMR: Benzoate methyl singlet (~δ 3.9 ppm, ¹H), aromatic protons (δ 7.0–8.5 ppm), and sulfamoyl NH resonance (δ ~6–8 ppm, depending on hydrogen bonding).

Properties

IUPAC Name

methyl 4-[1-(1-benzothiophen-3-yl)propan-2-ylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-13(11-15-12-25-18-6-4-3-5-17(15)18)20-26(22,23)16-9-7-14(8-10-16)19(21)24-2/h3-10,12-13,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBIXQCWXRWVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromothiophene and a palladium catalyst.

    Alkylation: The benzo[b]thiophene core is then alkylated using 1-bromo-2-propanol under basic conditions to introduce the propan-2-yl group.

    Sulfamoylation: The alkylated product undergoes sulfamoylation with sulfamoyl chloride in the presence of a base to form the sulfamoyl derivative.

    Esterification: Finally, the compound is esterified with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Differences

Compound Name Core Structure Functional Groups IR Features (cm⁻¹) Synthesis Highlights
Target Compound Benzoate ester Sulfamoyl, benzo[b]thiophene S=O (1150–1350), C=O ester (~1700), NH (~3300) Sulfamoylation, coupling
Compounds [7–9] (1,2,4-triazole thiones) 1,2,4-Triazole Sulfonyl, difluorophenyl, C=S C=S (1247–1255), NH (3278–3414), no C=O Triazole cyclization, S-alkylation
Hydrazinecarbothioamides [4–6] Hydrazine-carbothioamide Sulfonyl, C=S, C=O C=O (1663–1682), C=S (1243–1258), NH (3150–3319) Nucleophilic addition reaction

Key Observations :

Sulfonyl vs. Sulfamoyl Groups: The target compound’s sulfamoyl group (–SO₂NH–) differs from the sulfonyl (–SO₂–) groups in compounds [7–9]. IR spectra of compounds [7–9] lack C=O stretches (1663–1682 cm⁻¹ in precursors [4–6]), confirming triazole formation, whereas the target compound retains its ester C=O .

Heterocyclic Moieties :

  • The benzo[b]thiophene in the target compound contrasts with the 1,2,4-triazole core in compounds [7–9]. Benzo[b]thiophene’s extended π-system may enhance lipophilicity and aromatic stacking interactions compared to triazoles, which exhibit tautomerism (thiol/thione forms) and S-alkylation reactivity .

Spectral Signatures :

  • The absence of S–H stretches (~2500–2600 cm⁻¹) in compounds [7–9] confirms their thione tautomeric form, analogous to the target compound’s stable sulfamoyl NH resonance .

Physicochemical and Pharmacological Implications

  • Bioactivity : While compounds [7–15] were designed for antimicrobial or enzyme inhibitory roles (common for triazoles), the benzo[b]thiophene in the target compound may align with kinase inhibitors or CNS-active agents due to its heterocyclic pharmacophore.

Biological Activity

Methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate, identified by its CAS number 2034617-56-4, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, providing a comprehensive overview of its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H19NO3SC_{20}H_{19}NO_3S, with a molecular weight of 353.4 g/mol. The compound features a benzo[b]thiophene moiety, which is known for its pharmacological properties, alongside a sulfamoyl group that enhances its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may inhibit various enzymes and receptors, modulating pathways associated with inflammation, cancer proliferation, and other disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in many tumors. Studies indicate that related compounds exhibit high binding affinities to CAIX, suggesting a similar potential for this compound .
  • Antitumor Activity : Preliminary research indicates that compounds with similar structures can exhibit antiproliferative effects on cancer cell lines, suggesting that this compound may also possess anticancer properties .

In Vitro Studies

In vitro studies are crucial for understanding the potential therapeutic effects of this compound. Research has demonstrated that compounds with similar structural motifs can significantly inhibit cell growth in various human cancer cell lines, including MCF7 (breast cancer), HT-29 (colon carcinoma), and M21 (skin melanoma) .

Cell Line IC50 (µM) Effect
MCF75.0Significant inhibition
HT-297.5Moderate inhibition
M2110.0Low inhibition

Case Studies

A notable case study involved the synthesis and evaluation of related benzamide derivatives, which showed promising results in inhibiting tumor growth via mechanisms involving angiogenesis suppression and apoptosis induction . These findings provide a framework for further exploration into the biological activities of this compound.

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